2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC17519491
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 2-(5-methoxypyridin-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-4-8(14-3)6-11-5-7/h4-6H,1-3H3,(H,12,13) |
| Standard InChI Key | YVPMABUEXKUCMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC(=CN=C1)OC)C(=O)O |
Introduction
2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound characterized by a pyridine ring substituted with a methoxy group at the 5-position and a propanoic acid moiety at the 2-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
Synthesis of 2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid
The synthesis of this compound typically involves several steps, starting from commercially available pyridine derivatives. The process may include functional group modifications and purification techniques such as recrystallization or chromatography.
Synthesis Steps:
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Starting Materials: The synthesis often begins with 5-methoxypyridine, which can be obtained through methylation of pyridine.
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Functional Group Modifications: The pyridine derivative undergoes reactions to introduce the propanoic acid moiety.
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Purification: Techniques like recrystallization or chromatography are used to purify the final product.
Chemical Reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | The methoxy group can be oxidized to a hydroxyl group. |
| Esterification | The carboxylic acid group can form esters with alcohols. |
Applications in Research and Industry
This compound is primarily used as an intermediate in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery.
Applications:
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Medicinal Chemistry: Used as an intermediate in drug development, targeting specific biological pathways.
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Organic Synthesis: Serves as a building block for more complex organic molecules.
Biological Activity and Mechanism of Action
The biological activity of 2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is attributed to its interactions with enzymes or receptors. The methoxy group enhances binding affinity, while the propanoic acid moiety modulates biological activity, potentially leading to therapeutic effects such as anti-inflammatory properties.
Mechanism of Action:
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Binding Affinity: The methoxy group enhances interaction with biological targets.
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Biological Activity: The propanoic acid moiety influences the compound's therapeutic effects.
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